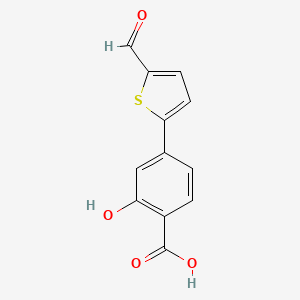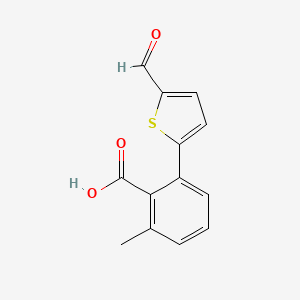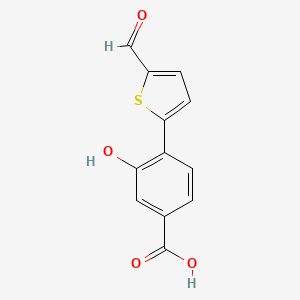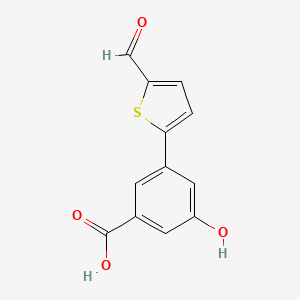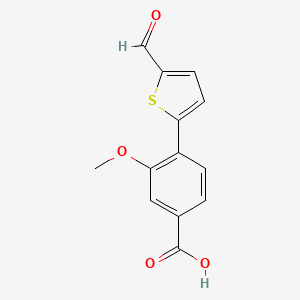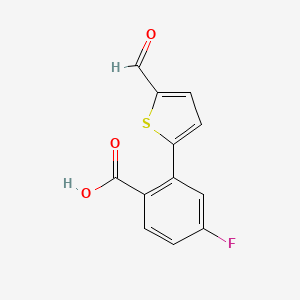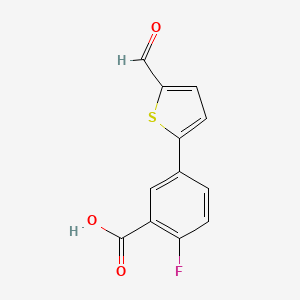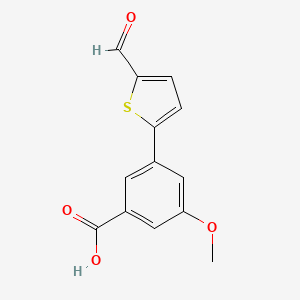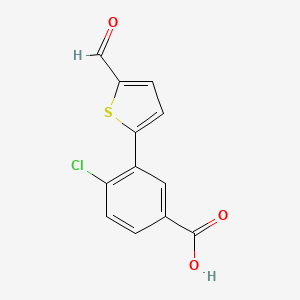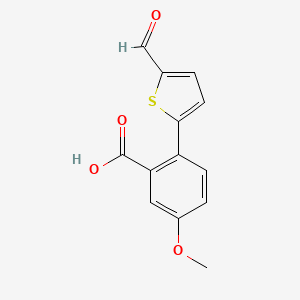
2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95%
Descripción general
Descripción
2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid (5FMA) is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in research and development. 5FMA is an aromatic carboxylic acid that has an alkyl group attached to the thiophene ring. It is a colorless solid that is soluble in organic solvents, such as acetone and ethanol. 5FMA has been found to have various properties, such as antioxidant, anti-inflammatory, and anti-cancer effects.
Aplicaciones Científicas De Investigación
2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% has been studied for its potential applications in scientific research and development. It has been found to have antioxidant, anti-inflammatory, and anti-cancer effects. 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% has been studied for its potential to inhibit the growth of cancer cells, as well as to reduce inflammation in the body. Additionally, 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% has been studied for its potential to reduce oxidative stress, which can cause damage to cells and tissues.
Mecanismo De Acción
The exact mechanism of action of 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed that 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% may act as an antioxidant by scavenging free radicals, which can cause damage to cells and tissues. Additionally, it is believed that 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Finally, it is believed that 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% may act as an anti-cancer agent by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer effects. Additionally, 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% has been found to reduce oxidative stress, which can cause damage to cells and tissues. 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% has also been found to inhibit the growth of cancer cells, as well as to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% in lab experiments include its high yields, its solubility in organic solvents, and its potential to inhibit the growth of cancer cells. The limitations of using 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% in lab experiments include its potential toxicity, as well as its potential to cause adverse reactions in some individuals. Additionally, 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% may not be suitable for use in certain lab experiments due to its potential to interact with other chemicals.
Direcciones Futuras
The potential applications of 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% in scientific research and development are still being explored. Some of the possible future directions for 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% research include further exploration of its potential to inhibit the growth of cancer cells, as well as its potential to reduce inflammation in the body. Additionally, further research into the mechanism of action of 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% may help to elucidate its potential biochemical and physiological effects. Finally, further research into the potential toxicity of 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% may help to identify potential adverse reactions that may occur in some individuals.
Métodos De Síntesis
The synthesis of 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% can be achieved by several methods. One method involves the reaction of 5-methoxybenzaldehyde and 2-thiophenecarboxaldehyde in the presence of an acid catalyst, such as sulfuric acid. This reaction yields 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% in high yields. Another method involves the reaction of 2-thiophenecarboxylic acid and 5-methoxybenzaldehyde in the presence of an acid catalyst. This reaction also yields 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid, 95% in high yields.
Propiedades
IUPAC Name |
2-(5-formylthiophen-2-yl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c1-17-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)18-12/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYDZMZPMXLXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(S2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689511 | |
| Record name | 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-34-5 | |
| Record name | Benzoic acid, 2-(5-formyl-2-thienyl)-5-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261909-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Formylthiophen-2-yl)-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




